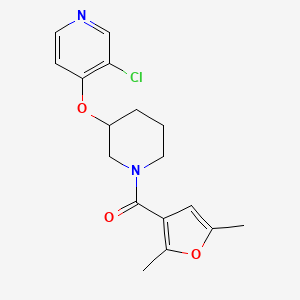![molecular formula C15H7F6N3S2 B2821608 6-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 400080-16-2](/img/structure/B2821608.png)
6-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Properties
The compound 6-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile, due to its complex structure, is likely involved in the synthesis of various heterocyclic compounds. Research has shown that related structures are synthesized through multiple methods, demonstrating resistance to nucleophilic displacement, which could imply a similar synthetic versatility for this compound. For example, the synthesis of 1-Benzyl-4-bromoimidazole-5-carbonitriles, which share structural similarities, shows resistance to nucleophilic displacement, indicating potential stability and reactivity of the benzyl group in such compounds (Hawkins, Iddon, & Longthorne, 1995).
Antioxidant and Antimicrobial Activities
Compounds with imidazole and thiazole rings, similar to the one , have been synthesized and evaluated for their antioxidant and antimicrobial activities. This suggests that 6-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile might also possess such biological properties, making it a potential candidate for further pharmacological studies. For instance, a series of imidazo[1,2-a]pyrimidines demonstrated significant activity against various bacterial and fungal strains, hinting at the antimicrobial potential of imidazole-containing compounds (Bassyouni et al., 2012).
Organocatalytic Applications
The structural motif of imidazoles and thiazoles is often explored for organocatalytic applications, suggesting that our compound of interest could serve as a ligand or catalyst in various organic transformations. Research in this area has led to the development of new catalytic processes, improving efficiency and selectivity in synthetic organic chemistry. For example, imidazol(in)ium-2-thiocarboxylates have been used in organocatalytic transformations, indicating the potential catalytic activity of similar sulfur-containing imidazole derivatives (Hans, Wouters, Demonceau, & Delaude, 2011).
Electrochemical Applications
Imidazole derivatives are also being investigated for their role in electrochemical applications, including carbon dioxide reduction. The presence of imidazole in the compound might facilitate electrochemical reactions, offering new pathways for CO2 reduction and other electrochemical processes. A study demonstrated the modulating effects of an ionic liquid containing imidazole on the electrochemical reduction of carbon dioxide, suggesting potential applications for imidazole derivatives in this field (Sun, Ramesha, Kamat, & Brennecke, 2014).
properties
IUPAC Name |
6-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F6N3S2/c16-14(17,18)9-3-8(4-10(5-9)15(19,20)21)7-26-12-11(6-22)24-1-2-25-13(24)23-12/h1-5H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHFUGOGSYYQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=C(N21)C#N)SCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F6N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

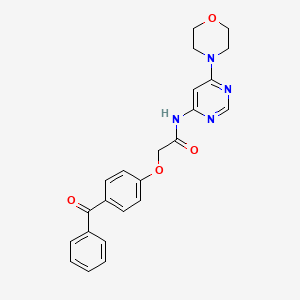
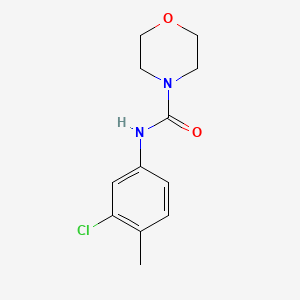
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2821529.png)
![N-(3-acetamidophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2821530.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2821532.png)
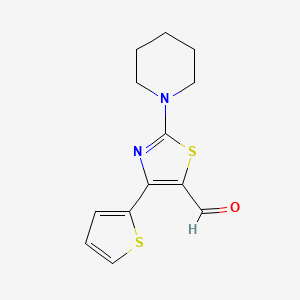
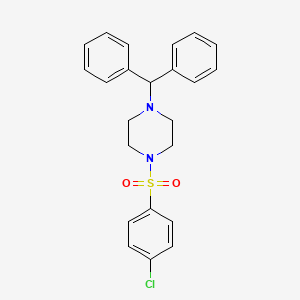
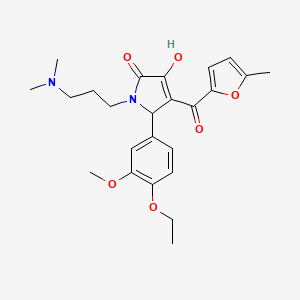
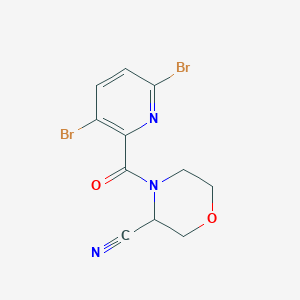
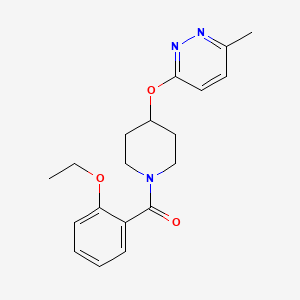
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylthio)benzamide](/img/structure/B2821542.png)
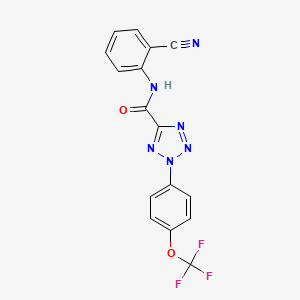
![N-{2-[1-benzoyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2821546.png)
